molecular formula C7H10O2 B583535 (3S)-3-Acetylcyclopentan-1-one CAS No. 155253-53-5

(3S)-3-Acetylcyclopentan-1-one

Cat. No.: B583535
CAS No.: 155253-53-5
M. Wt: 126.155
InChI Key: HNZOFYATNXBFFG-LURJTMIESA-N
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Description

(3S)-3-Acetylcyclopentan-1-one, also known as (S)-3-acetylcyclopentan-1-one, is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is a derivative of cyclopentanone, featuring an acetyl group at the third position.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Acetylcyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

(3S)-3-Acetylcyclopentan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of cyclopentanone, 3-acetyl-, (3S)- involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it acts as a substrate that undergoes transformation through the action of catalysts, leading to the formation of desired products. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, influencing the selectivity and yield of the products .

Comparison with Similar Compounds

(3S)-3-Acetylcyclopentan-1-one can be compared with other similar compounds such as:

The uniqueness of cyclopentanone, 3-acetyl-, (3S)- lies in its chiral nature and the presence of the acetyl group, which imparts distinct reactivity and selectivity in chemical reactions.

Properties

IUPAC Name

(3S)-3-acetylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5(8)6-2-3-7(9)4-6/h6H,2-4H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZOFYATNXBFFG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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